molecular formula C23H24O6 B2812334 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl 2,2-dimethylpropanoate CAS No. 896037-79-9

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl 2,2-dimethylpropanoate

Cat. No. B2812334
CAS RN: 896037-79-9
M. Wt: 396.439
InChI Key: KOXSBCCEIOAMMH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl 2,2-dimethylpropanoate, also known as DCP, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

Synthesis and Structural Insights

Research into compounds structurally related to 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl 2,2-dimethylpropanoate has focused on their synthesis, structural analysis, and potential biological applications. One study details the synthesis and structure of arylpyran compounds, showcasing the importance of complementary hydrogen bonding in forming chains within crystal structures, highlighting the intricate relationship between structure and function in these chemical entities (Milling et al., 2009).

Anticancer Potential

Another significant area of research involves the modification of similar compounds to explore their potential anticancer activity. For example, a series of derivatives based on 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized, aiming to investigate their potency as histone deacetylase inhibitors (HDACIs), which are a target for cancer treatment due to their role in regulating gene expression (Rayes et al., 2019). Another study synthesized metal complexes of similar derivatives to test their anti-tumor activities, specifically targeting human colorectal carcinoma cells, demonstrating significant inhibitory actions and proposing a mechanism of action toward colon cancer therapy (Aboelmagd et al., 2021).

Crystal Structure Determination

Crystal structure determination offers insights into the molecular geometry and potential interactions of these compounds, which is essential for understanding their chemical behavior and potential biological applications. The crystal structures of related compounds were elucidated, providing a basis for further chemical and biological evaluation (Naguib et al., 2009).

Electrocatalytic and Photoinitiating Properties

Research also extends to the electrocatalytic and photoinitiating properties of derivatives, exploring their utility in various chemical processes and potential industrial applications. For instance, novel phthalocyanines substituted with 7-oxy-3-(3,4-dimethoxyphenyl)coumarin were synthesized, characterized, and their electrochemical and spectroelectrochemical properties were investigated, highlighting their potential for electrochromic applications (Feridun et al., 2019).

properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-13-16-9-8-15(28-22(25)23(2,3)4)12-18(16)29-21(24)20(13)14-7-10-17(26-5)19(11-14)27-6/h7-12H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXSBCCEIOAMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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